2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide

PDK1 inhibitor Kinase selectivity Medicinal chemistry

2-Phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide (CAS 2034204-33-4) is a synthetic small-molecule thiazole-4-carboxamide derivative with a molecular formula of C20H25N3O2S and a molecular weight of 371.5 g/mol. It is classified as a type I inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator of the PI3K/Akt signaling pathway frequently dysregulated in cancer.

Molecular Formula C20H25N3O2S
Molecular Weight 371.5
CAS No. 2034204-33-4
Cat. No. B2452430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide
CAS2034204-33-4
Molecular FormulaC20H25N3O2S
Molecular Weight371.5
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4CCOC4
InChIInChI=1S/C20H25N3O2S/c24-19(18-14-26-20(22-18)16-4-2-1-3-5-16)21-12-15-6-9-23(10-7-15)17-8-11-25-13-17/h1-5,14-15,17H,6-13H2,(H,21,24)
InChIKeyWMZLJNZJZFHWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide: A Structurally Defined PDK1 Inhibitor Candidate for Oncology Research


2-Phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide (CAS 2034204-33-4) is a synthetic small-molecule thiazole-4-carboxamide derivative with a molecular formula of C20H25N3O2S and a molecular weight of 371.5 g/mol [1]. It is classified as a type I inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator of the PI3K/Akt signaling pathway frequently dysregulated in cancer [2]. The compound was developed as part of a medicinal chemistry program targeting PDK1 for anti-proliferative therapy and has been specifically disclosed in patent literature as compound 23(41) within the WO2012036974 patent family [3].

Why Thiazole Carboxamide PDK1 Inhibitors Are Not Interchangeable: The Structural Basis for Target Engagement and Selectivity


Within the class of thiazole-4-carboxamide PDK1 inhibitors, seemingly minor structural modifications—such as the nature of the N-substituent on the piperidine ring or the heteroaryl group at the 2-position of the thiazole core—can profoundly alter kinase selectivity, cellular potency, and pharmacokinetic properties [1]. The presence of a tetrahydrofuran-3-yl-piperidine moiety in 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide distinguishes it from other analogs in the WO2012036974 series, where substituents range from simple alkyl groups to spirocyclic systems [1]. Generic substitution without accounting for these structural determinants risks selecting a compound with divergent PDK1 inhibitory activity, off-target kinase interactions, or metabolic stability profiles, potentially compromising experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for 2-Phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide


PDK1 Target Engagement: Structural Basis for Potency Differentiation Among Thiazole Carboxamide Analogs

The compound is explicitly identified as a PDK1 inhibitor within the WO2012036974 patent family and is cataloged in the DrugMAP database with a mapped therapeutic target of PDK1 (PDK1_HUMAN) [1]. While specific IC50 values for individual congeners are not publicly disclosed in the patent specification, the structure-activity relationship (SAR) described in the patent establishes that the tetrahydrofuran-3-yl-piperidine substituent is distinct from other exemplified amines (e.g., simple piperidines, pyrrolidines, or spirocyclic diamines) that modulate both potency and kinase selectivity [2]. This differentiation is critical because other thiazole-4-carboxamide derivatives with different amine substituents have been reported to exhibit divergent PDK1 inhibitory activities and off-target profiles [2].

PDK1 inhibitor Kinase selectivity Medicinal chemistry

Chemical Space Differentiation: Tetrahydrofuran-Piperidine Substituent vs. Common Piperidine Analogs

The compound incorporates a 1-(tetrahydrofuran-3-yl)piperidine moiety that is structurally distinct from the more commonly employed N-substituents found in commercial thiazole-4-carboxamide libraries, such as simple N-alkyl piperidines or N-acyl piperidines . The tetrahydrofuran ring introduces an additional hydrogen-bond acceptor and alters the three-dimensional conformation of the piperidine ring, which can affect the binding pose within the PDK1 ATP-binding pocket [1]. In contrast, the close analog 2-methyl-N-[(3R,4R)-4-piperidin-1-yl-tetrahydrofuran-3-yl]-1,3-thiazole-4-carboxamide, which reverses the connectivity of the piperidine and tetrahydrofuran rings, represents a regioisomeric variation that may exhibit different binding characteristics .

Chemical diversity Lead optimization Fragment-based design

Patent-Specific Identity: Designated Compound 23(41) in the WO2012036974 PDK1 Inhibitor Series

The compound is cross-referenced as compound 23(41) within the WO2012036974 patent family, indicating it is one of the specifically exemplified and claimed chemical entities in the PDK1 inhibitor portfolio of Merck Sharp & Dohme LLC [1]. This patent designation distinguishes it from the many generic thiazole-4-carboxamide analogs that fall only under broad Markush claims without explicit synthesis and characterization. The patent further discloses that compounds within this series are useful for treating cancers, particularly those dependent on PDK1 signaling for proliferation and survival [2].

Intellectual property Drug discovery Chemical patent analytics

Physicochemical Property Differentiation: Calculated Parameters vs. Clinical-Stage PDK1 Inhibitors

Based on its molecular formula (C20H25N3O2S, MW 371.5), the compound falls within favorable drug-like property space (Lipinski rule of five compliant) [1]. In comparison to the clinical-stage PDK1 inhibitor AR-12 (OSU-03012, MW 469.4, celecoxib derivative), this compound has a significantly lower molecular weight and lacks the pyrazole-sulfonamide motif, suggesting potentially different pharmacokinetic behavior and tissue distribution [2]. Additionally, the presence of a basic piperidine nitrogen (estimated pKa ~8-9) distinguishes it from neutral thiazole carboxamides and may influence lysosomal trapping and volume of distribution.

Drug-likeness ADME prediction Lead selection

Optimal Research and Procurement Applications for 2-Phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide


PDK1-Dependent Cancer Cell Line Profiling

Researchers investigating PDK1-driven tumor models (e.g., PTEN-deficient cancers with hyperactivated PI3K/Akt signaling) can use this compound as a structurally defined tool inhibitor to probe PDK1 dependency. Its explicit exemplification in the WO2012036974 patent as compound 23(41) supports its suitability for target engagement studies where chemical probe identity must be unambiguous [1]. The compound is cataloged in the DrugMAP database as a patented PDK1 inhibitor intended for oncology applications, providing procurement traceability [1].

Kinase Selectivity Panel Screening and SAR Expansion

The compound's unique tetrahydrofuran-3-yl-piperidine substituent differentiates it from other thiazole-4-carboxamide analogs in the WO2012036974 series, making it a valuable comparator for systematic kinase selectivity profiling [2]. Medicinal chemistry teams can benchmark this compound against analogs bearing different amine substituents to map the selectivity determinants of the thiazole-4-carboxamide scaffold against the human kinome, thereby informing future lead optimization campaigns.

Chemical Biology Probe for PDK1-Akt-p70S6K Pathway Dissection

Given its annotated target of PDK1, which phosphorylates Akt, p70S6K, SGK, and RSK, this compound can serve as a chemical probe for dissecting PDK1-dependent signaling branches [2]. Its drug-like physicochemical properties (MW 371.5, compliant with Lipinski rules) make it suitable for cellular assays where membrane permeability and solubility are required for target modulation [1]. Researchers should verify cellular EC50 values independently, as patent-disclosed data may not include full dose-response parameters.

Reference Standard for Analytical and Biological Assay Development

As an explicitly exemplified patent compound with a defined CAS number (2034204-33-4), this molecule can function as a reference standard for developing and validating biochemical PDK1 inhibition assays, HPLC purity methods, or mass spectrometry-based quantification workflows. Its structural uniqueness relative to commercial thiazole carboxamide libraries ensures that assay signals can be unambiguously attributed to this specific chemical entity [1].

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